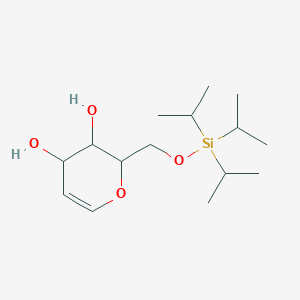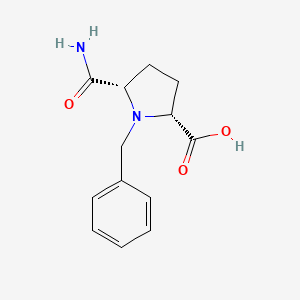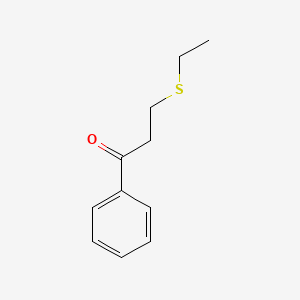
3-(Ethylsulfanyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)-1-phenylpropan-1-one is an organic compound that features a phenyl group attached to a propanone backbone, with an ethylsulfanyl substituent at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-1-phenylpropan-1-one typically involves the alkylation of 3-mercapto-1-phenylpropan-1-one with ethyl halides under basic conditions. The reaction can be carried out using sodium ethoxide or potassium carbonate as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-1-phenylpropan-1-one can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylsulfanyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The phenylpropanone backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-1-phenylpropan-1-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Ethylsulfanyl)-1-phenylbutan-1-one: Similar structure but with an additional carbon in the backbone.
3-(Ethylsulfanyl)-1-phenylpropan-2-one: Similar structure but with the carbonyl group at a different position.
Uniqueness
3-(Ethylsulfanyl)-1-phenylpropan-1-one is unique due to the specific positioning of the ethylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
55101-14-9 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-ethylsulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14OS/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
WKLPXNATTWFHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


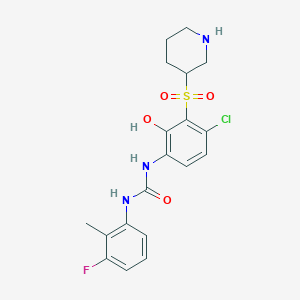
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
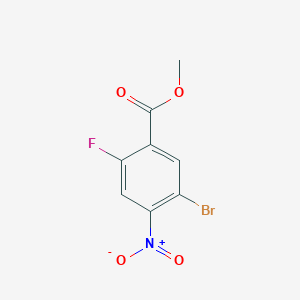
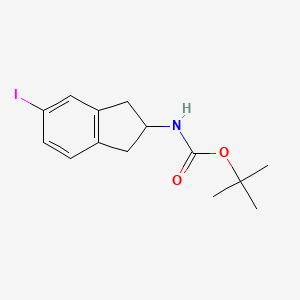

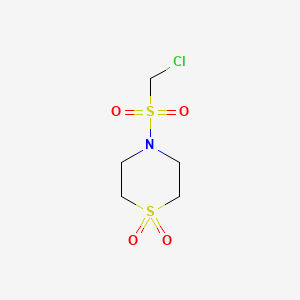

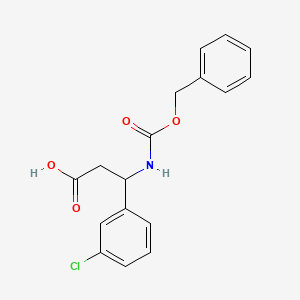
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
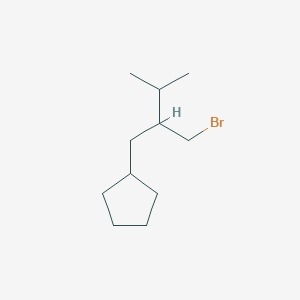
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
